molecular formula C12H10N2O4S B5170148 N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide

N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide

Cat. No.: B5170148
M. Wt: 278.29 g/mol
InChI Key: MJBYEKKDRARMGG-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide: is an organic compound that features a thiophene ring attached to a carboxamide group, which is further substituted with a 2-methoxy-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products:

    Reduction: N-(2-amino-4-methoxyphenyl)-2-thiophenecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Chemistry: N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its structural features enable it to interact with biological targets, making it a candidate for drug development.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide in biological systems involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)propanamide
  • N-(2-methoxy-4-nitrophenyl)butyramide
  • N-(2-methoxy-4-nitrophenyl)carbamate

Comparison: N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The thiophene ring can participate in π-π interactions and other non-covalent interactions, enhancing its potential in materials science and medicinal chemistry. Other similar compounds may lack these properties, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-10-7-8(14(16)17)4-5-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBYEKKDRARMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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